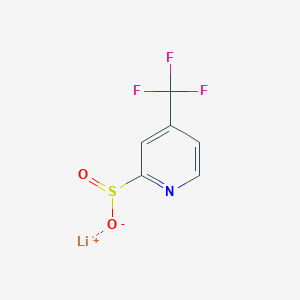

1-(1-(Furan-3-ylmethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

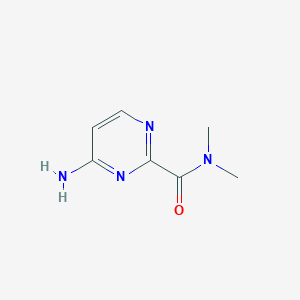

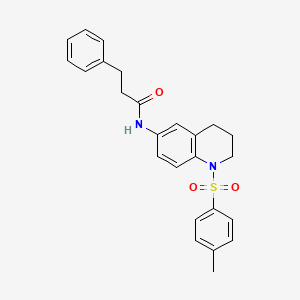

The compound "1-(1-(Furan-3-ylmethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine" is a complex organic molecule that likely exhibits significant biological activity due to the presence of multiple heterocyclic structures such as furan, piperidine, and piperazine rings, as well as a trifluoromethyl group. These structural motifs are commonly found in compounds with potential pharmacological properties, as indicated by the research on similar structures .

Synthesis Analysis

The synthesis of compounds related to the one typically involves multi-step reactions, including the Mannich reaction, which is a method for forming carbon-nitrogen bonds and is useful in constructing complex molecules with piperazine and triazole rings . The synthesis process may also involve reductive amination and N-alkylation steps, as seen in the creation of analogues of methyl phenyl (piperidin-2-yl) acetate . The synthesis of such compounds is often characterized by spectral analysis, including 1H NMR, 13C NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks often includes a combination of heterocyclic rings that are known to interact with biological targets. The presence of a trifluoromethyl group can significantly influence the biological activity of the compound, as seen in the enhanced fungicidal activity of trifluoromethyl-containing compounds . The structural diversity is also influenced by the presence of piperazine, which can participate in coordination with metal ions, leading to various geometries and coordination environments .

Chemical Reactions Analysis

Compounds with piperazine and furan rings can undergo a variety of chemical reactions. For instance, piperazine derivatives can be involved in electrophilic fluorination reactions , and furan-containing compounds can participate in intramolecular Diels-Alder reactions to form fused ring systems . The reactivity of such compounds is often explored through docking studies and receptor binding assays to determine their potential as ligands for biological receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are typically characterized by their melting points, solubility, and spectral data. The presence of heteroatoms and functional groups like the trifluoromethyl group can influence these properties, affecting the compound's stability, reactivity, and interaction with biological systems. The photoluminescence properties of related compounds have been investigated, with some showing increased quantum yield upon complexation with metals . Binding assays have been used to determine the affinity constants of similar compounds for dopamine receptors, indicating their potential as receptor ligands .

Applications De Recherche Scientifique

Piperazine Derivatives for Therapeutic Use

Piperazine derivatives, due to their structural flexibility, are significant in the design of drugs with various therapeutic uses such as antipsychotic, antidepressant, anticancer, antiviral, and imaging agents. Modifying the substitution pattern on the piperazine nucleus markedly affects the medicinal potential of the resultant molecules. This versatility underlines the importance of piperazine-based molecules in drug discovery, recommending further investigations for their application in various diseases (Rathi et al., 2016).

Arylmethylidenefuranones and Nucleophiles

Arylmethylidenefuranones exhibit a wide range of reactions with C- and N-nucleophiles, leading to the formation of diverse compounds including amides, pyrrolones, and benzofurans. The direction of these reactions is influenced by the structure of the initial reagents and reaction conditions, showcasing the synthetic utility of furan derivatives in producing a broad array of cyclic and heterocyclic compounds (Kamneva et al., 2018).

Anti-mycobacterial Activity of Piperazine Analogues

Piperazine, as a core subunit, is crucial in the design of anti-TB molecules. Recent studies highlight the potential of piperazine-based compounds in targeting Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This review underscores the importance of piperazine in medicinal chemistry, advocating for its use in developing cost-effective anti-mycobacterial agents (Girase et al., 2020).

Piperazine and Morpholine in Medicinal Chemistry

Piperazine and morpholine analogues demonstrate a broad spectrum of pharmaceutical applications, highlighting recent developments in their synthesis and potent pharmacophoric activities. This emphasizes the ongoing research interest in these scaffolds for discovering new therapeutic agents (Mohammed et al., 2015).

Nanofiltration Membranes with Crumpled Polyamide Films

A class of piperazine-based nanofiltration (NF) membranes featuring crumpled polyamide layers has shown potential for dramatic improvements in separation performance. These membranes, benefiting from their unique structural properties, offer significant advancements in water treatment, wastewater management, and environmental applications (Shao et al., 2022).

Propriétés

IUPAC Name |

1-[1-(furan-3-ylmethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25F3N4O/c21-20(22,23)18-2-1-6-24-19(18)27-11-9-26(10-12-27)17-3-7-25(8-4-17)14-16-5-13-28-15-16/h1-2,5-6,13,15,17H,3-4,7-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQVFYHLXRTJFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)CC4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Spiro[chromene-2,1'-cyclobutane]-6-ylprop-2-enamide](/img/structure/B2517620.png)

![ethyl 2-(4,6-dioxo-3-(thiophen-2-yl)-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2517631.png)

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2517632.png)

![N-[5-Carbamoyl-2-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2517635.png)

![[4-(Acetylamino)-1-aminocyclohexyl]acetic acid](/img/structure/B2517638.png)